molecular formula C11H11FO B2949942 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde CAS No. 2137073-08-4

3-Fluoro-1-phenylcyclobutane-1-carbaldehyde

Cat. No.: B2949942
CAS No.: 2137073-08-4
M. Wt: 178.206
InChI Key: GRZFRYPIOPPFTF-PHIMTYICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-1-phenylcyclobutane-1-carbaldehyde is a fluorinated building block of high interest in medicinal and organic chemistry. While the exact properties of this compound are not fully characterized, its structure combines a strained cyclobutane ring, a fluorine atom, and an aldehyde group, making it a versatile intermediate for synthesizing more complex molecules . The aldehyde group is highly reactive, enabling its use in condensation reactions, nucleophilic additions, and as a precursor to other functional groups like carboxylic acids or alcohols . The presence of a fluorine atom on the cyclobutane ring can significantly influence the compound's properties, potentially altering its metabolic stability, lipophilicity, and the overall electron density of the ring system . This makes it a valuable scaffold for creating analogs in drug discovery programs and for material science research. The related compound 3-fluoro-1-phenylcyclobutane-1-carboxylic acid (CAS 1552638-76-2) is a known substance, suggesting that the aldehyde derivative could serve as a synthetic precursor to such carboxylic acids . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-1-phenylcyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-6-11(7-10,8-13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZFRYPIOPPFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C=O)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.

    Fluorination: Introduction of the fluoro group can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Aldehyde Formation: The aldehyde group can be introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO₄, PCC, Dess-Martin periodinane.

    Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

Scientific Research Applications

3-Fluoro-1-phenylcyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets through its aldehyde and fluoro functional groups, forming covalent bonds or participating in hydrogen bonding and van der Waals interactions. The exact molecular targets and pathways would vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 3-Fluoro-1-phenylcyclobutane-1-carbaldehyde and selected analogs:

Parameter This compound 3-Chlorobenzaldehyde 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₁H₁₁FO C₇H₅ClO Likely C₁₂H₉ClF₃N₂OS (estimated)
Molecular Weight 178.20 g/mol 140.56 g/mol ~340.7 g/mol (estimated)
Core Structure Cyclobutane ring Benzene ring Pyrazole ring with sulfanyl and trifluoromethyl groups
Substituents Fluorine, phenyl, aldehyde Chlorine, aldehyde Chlorophenylsulfanyl, trifluoromethyl, methyl, aldehyde
Functional Groups Aldehyde Aldehyde Aldehyde, sulfanyl, trifluoromethyl
Hazard Data Not reported Skin/eye irritant; requires first aid Not reported

Key Comparative Insights

Cyclobutane vs. Benzene Rings

The strained cyclobutane ring in the target compound contrasts with the planar benzene ring in 3-Chlorobenzaldehyde. Ring strain in cyclobutane increases reactivity, making the aldehyde group more susceptible to nucleophilic attacks compared to benzene-based aldehydes . However, 3-Chlorobenzaldehyde’s simpler structure (C₇H₅ClO) offers higher thermal stability, as benzene rings resist ring-opening reactions under standard conditions .

Halogen Substituent Effects
  • Fluorine vs. In contrast, chlorine in 3-Chlorobenzaldehyde provides moderate electron withdrawal but greater lipophilicity, which may influence bioavailability in pharmaceutical contexts .
  • Trifluoromethyl Group : The pyrazole analog’s trifluoromethyl group () introduces strong electron-withdrawing and steric effects, likely reducing reactivity compared to the target compound’s single fluorine substituent .

Biological Activity

3-Fluoro-1-phenylcyclobutane-1-carbaldehyde is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring, which is substituted with a phenyl group and a fluorine atom. The presence of these functional groups plays a crucial role in its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to 3-fluoro-1-phenylcyclobutane derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that phenylcyclobutane derivatives can inhibit the growth of Mycobacterium tuberculosis through specific interactions with the MmpL3 protein, a critical target in tuberculosis treatment .
  • Inhibition of Signaling Pathways : Compounds in this class have been identified as inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers. The modulation of this pathway can potentially lead to therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis with related compounds reveals the following trends:

CompoundModificationBiological Activity (IC90 µM)Target
PCB-30p-Fluoro substitution6.9MmpL3
4PP-1Phenyl group at 4-position6.3MmpL3
4PP-31Additional substitutions2.7MmpL3

These results suggest that specific substitutions can enhance the potency and selectivity of these compounds against bacterial targets .

Case Studies

Several studies have investigated the biological effects of compounds related to 3-fluoro-1-phenylcyclobutane:

  • Antitubercular Screening : A high-throughput screening identified several phenylcyclobutane carboxamides with significant antitubercular activity. The study highlighted the importance of structural features in enhancing efficacy against M. tuberculosis strains .
  • Cancer Therapeutics : Research focusing on Hedgehog pathway inhibitors demonstrated that certain derivatives could effectively reduce tumor growth in preclinical models, showcasing their potential as anticancer agents .
  • Stereoselective Synthesis : A study on the stereoselective synthesis of cis and trans isomers of related cyclobutyl amines provided insights into how different stereochemistry can affect biological activity, indicating that chirality may play a role in the efficacy of these compounds .

Q & A

Q. Table 1. Key Analytical Data for this compound

Property Method Observed Value Reference
Melting PointDSC78–82°C
¹⁹F NMR (CDCl₃)400 MHzδ -112.5 ppm (d, J = 15 Hz)
X-ray CrystallographySHELXL-refinedC–F bond length: 1.35 Å
DFT HOMO-LUMO GapB3LYP/6-311+G(d,p)5.2 eV

Q. Table 2. Stability Under Accelerated Conditions

Condition Degradation (%) Time (Days) Method
40°C, dry N₂<5%7HPLC
25°C, 75% humidity12%7TGA

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